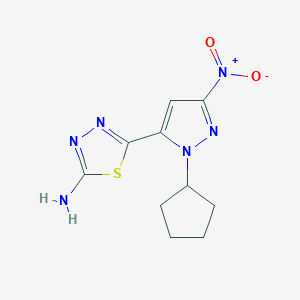
5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine (CPNP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPNP is a highly selective and potent inhibitor of the enzyme cyclic GMP-dependent protein kinase (PKG), which plays a critical role in regulating various cellular processes.
作用机制
5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine exerts its effects by selectively inhibiting the enzyme PKG. PKG is a critical regulator of various cellular processes, including smooth muscle contraction, platelet aggregation, and neuronal signaling. By inhibiting PKG, this compound can modulate these processes and lead to a range of physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to enhance synaptic plasticity and improve memory function. This compound has also been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine. Additionally, this compound has been shown to have vasodilatory effects, which may have implications for the treatment of hypertension.
实验室实验的优点和局限性
5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has several advantages for use in laboratory experiments. It is a highly selective and potent inhibitor of PKG, which makes it a valuable tool for studying the role of PKG in various cellular processes. Additionally, this compound has been shown to have a long duration of action, which allows for sustained inhibition of PKG. However, this compound also has several limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
未来方向
There are several future directions for research on 5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine. One area of interest is the potential use of this compound in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms by which this compound exerts its effects on synaptic plasticity and memory function. Finally, there is a need for the development of new and improved inhibitors of PKG, which may have even greater selectivity and potency than this compound.
合成方法
5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine can be synthesized using a multi-step process involving the reaction of several key reagents. The first step involves the reaction of 2-cyclopentyl-5-nitropyrazole with thionyl chloride, which results in the formation of 2-cyclopentyl-5-nitropyrazolyl chloride. This intermediate is then reacted with thiosemicarbazide to form this compound (this compound).
科学研究应用
5-(2-Cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to enhance synaptic plasticity and improve memory function in animal models. This compound has also been studied for its potential role in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
5-(2-cyclopentyl-5-nitropyrazol-3-yl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c11-10-13-12-9(19-10)7-5-8(16(17)18)14-15(7)6-3-1-2-4-6/h5-6H,1-4H2,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XARCSCWFVCJJOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)[N+](=O)[O-])C3=NN=C(S3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

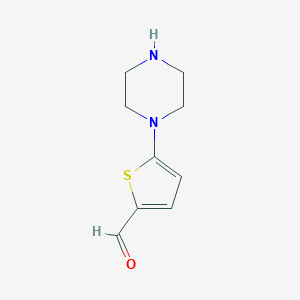
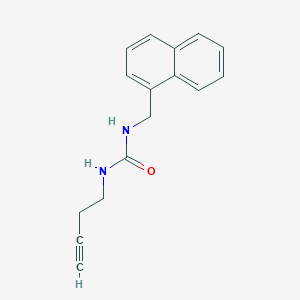
![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2692296.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B2692298.png)


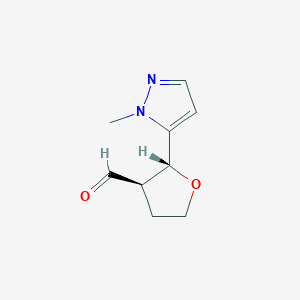
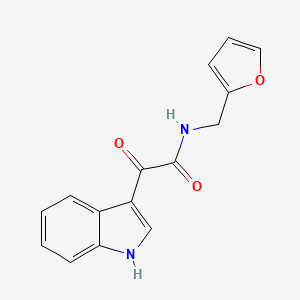
![N-[(4,6-Dimethoxypyrimidin-2-yl)methyl]prop-2-enamide](/img/structure/B2692307.png)
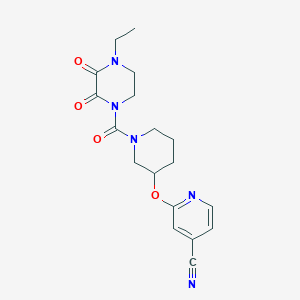
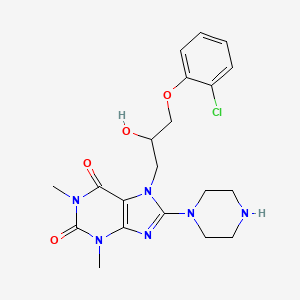
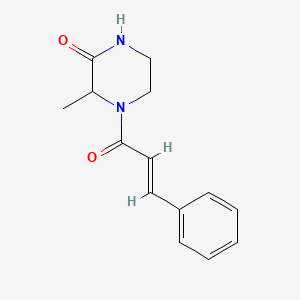
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2692315.png)
![Methyl{[1-(methylethyl)-3-nitropyrazol-5-yl]methyl}amine](/img/structure/B2692316.png)